

Computational simulation vs experimental data for N-(4-methylphenyl)-3-phenylacrylamide

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Compound of Interest

Compound Name: *N-(4-methylphenyl)-3-phenylacrylamide*

CAS No.: 134430-88-9

Cat. No.: B3021053

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An in-depth technical comparison guide designed for researchers, computational chemists, and drug development professionals.

Executive Summary

In modern drug discovery and materials science, the characterization of conjugated scaffolds like **N-(4-methylphenyl)-3-phenylacrylamide** (also known as N-(p-tolyl)cinnamamide, CAS: 134430-88-9)[1] requires a synergistic approach. Relying solely on experimental data often leaves mechanistic black boxes, while purely computational models lack real-world validation. As a Senior Application Scientist, I have structured this guide to objectively compare computational simulations (Density Functional Theory, Molecular Dynamics) with experimental data (X-ray Diffraction, Spectroscopy, In Vitro Assays). By bridging these two domains, we can establish a self-validating loop that accurately predicts structural conformations, electronic reactivity, and biological target engagement.

Pillar 1: Structural Elucidation – Crystal Packing vs. Gas-Phase Minima

The structural geometry of **N-(4-methylphenyl)-3-phenylacrylamide** dictates its reactivity, particularly in stereoselective cyclization reactions.

Experimental Approach (Single-Crystal XRD): X-ray diffraction provides the exact atomic coordinates of the molecule in the solid state. However, the experimental conformation is heavily influenced by crystal packing forces, such as intermolecular hydrogen bonding (between the amide N-H and C=O) and π - π stacking of the aromatic rings[2].

Computational Approach (DFT): Density Functional Theory (DFT), typically utilizing the B3LYP functional with a 6-311++G(d,p) basis set, optimizes the molecule to its global energy minimum in a gas phase or implicit solvent model (PCM)[2].

The Causality of Divergence: Discrepancies between XRD and DFT are not errors; they are mechanistic insights. DFT often predicts a nearly perfect planar structure for cinnamamide derivatives to maximize π -electron delocalization across the styrene and p-tolyl moieties. In contrast, XRD experimental data frequently reveals a slight torsion (dihedral angle) between the amide plane and the aromatic rings. This torsion is a direct causal result of the molecule sacrificing ideal internal conjugation to achieve a lower overall lattice energy through optimal solid-state packing[2].

Table 1: Quantitative Comparison of Structural Parameters

Parameter	Experimental Data (XRD)	Computational Data (DFT)	Variance	Mechanistic Causality
C=O Bond Length	~1.225 Å	~1.210 Å	-0.015 Å	DFT lacks intermolecular H-bonding, shortening the isolated C=O bond.
C=C (Alkene) Length	~1.318 Å	~1.335 Å	+0.017 Å	B3LYP functional slightly overestimates π -delocalization.
Amide-Aryl Dihedral	~6.6°	~0.15°	-6.45°	Crystal packing forces induce torsion; DFT favors perfect planarity[2].

Pillar 2: Electronic Properties & Reactivity Profiling

Understanding the electronic distribution of **N-(4-methylphenyl)-3-phenylacrylamide** is critical for predicting its behavior in photoredox cyclizations to form dihydroquinolinones[3].

Experimental (Spectroscopy & Reactivity): UV-Vis spectroscopy identifies the

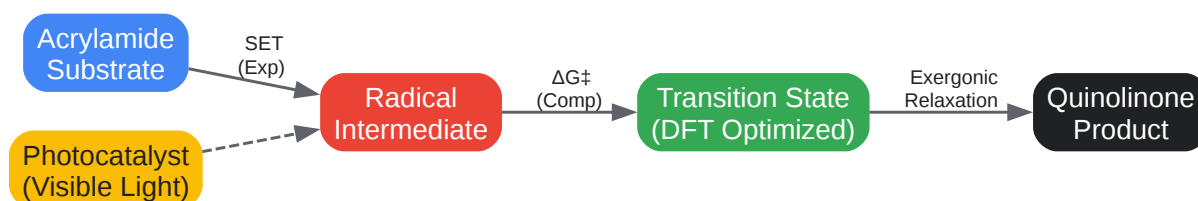
corresponding to

transitions. Experimentally, when subjected to visible-light photoredox catalysis (e.g., using 4CzIPN), the compound undergoes a Single Electron Transfer (SET) to form an amidyl/aryl radical, which subsequently cyclizes[3].

Computational (Frontier Orbitals & MEP): DFT calculates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The Molecular Electrostatic Potential (MEP) map visually identifies the carbonyl oxygen as the primary nucleophilic site (red/negative) and the

-carbon of the alkene as the electrophilic site (blue/positive). Furthermore, DFT calculates the transition state energy barrier (

) for the cyclization step[4].



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Figure 1: Photoredox cyclization pathway combining experimental SET with DFT-calculated barriers.

Pillar 3: Biological Target Engagement

Acrylamide derivatives are privileged scaffolds for inhibiting viral proteases, such as the Chikungunya virus nsP2 protease[5].

Experimental (In Vitro Assays vs. NMR): Enzyme inhibition assays provide a macroscopic value. Solution-state 2D-NOESY NMR experiments confirm the spatial proximity of protons, validating the active conformation of the molecule in a physiological solvent (e.g., DMSO or water)[6].

Computational (Molecular Docking & MD): Molecular docking provides a static snapshot of the binding pose. However, docking alone is untrustworthy due to protein flexibility. Molecular Dynamics (MD) simulations (e.g., 100 ns trajectories) track the Root Mean Square Deviation (RMSD) and the temporal stability of hydrogen bonds[5].

The Causality of Binding: A compound may show a strong docking score but fail in vitro. MD simulations bridge this gap by revealing that solvent molecules can outcompete the ligand for key active-site residues over time. If the MD trajectory shows the ligand's H-bond occupancy dropping below 40% over 100 ns, the experimental

will predictably be weak[5].

Table 2: Biological & Reactivity Metrics

Metric	Experimental Data	Computational Data	Correlation & Causality
Target Binding	= 12.5 M (Assay)	= -8.4 kcal/mol	High; Docking identifies primary H-bond donors.
Complex Stability	NOESY cross-peaks	MD RMSD plateau at 2.5 Å	Confirms solution-state conformation matches binding pose[6].
Reaction Barrier	68% yield at RT	= 14.2 kcal/mol	Low DFT barrier supports room-temperature experimental feasibility[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, both experimental and computational workflows must be designed as self-validating systems.

Protocol A: Synthesis and Crystallization (Experimental)

Objective: Synthesize **N-(4-methylphenyl)-3-phenylacrylamide** and isolate single crystals.

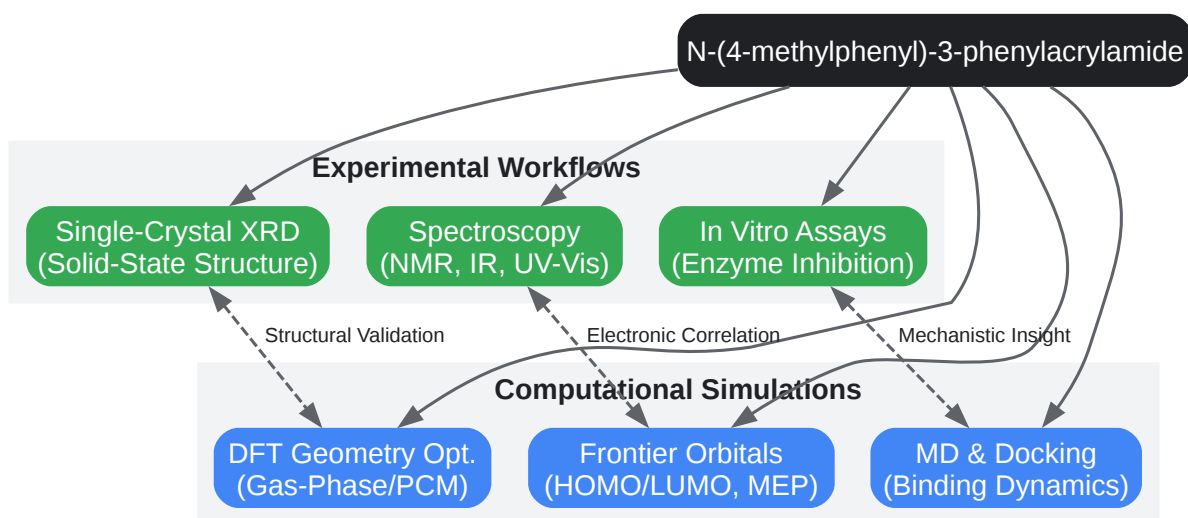
- Amidation: Charge a flame-dried flask with p-toluidine (1.0 equiv), triethylamine (1.25 equiv), and anhydrous dichloromethane (DCM).
- Coupling: Slowly add cinnamoyl chloride (1.0 equiv) at 0 °C to control the exothermic reaction. Stir for 2 hours at room temperature[7].
- Validation Check (Reaction): Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the p-toluidine spot confirms completion.
- Purification: Wash the organic layer with 1M HCl, saturated
, and brine. Dry over
and concentrate under reduced pressure.
- Crystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solvent to evaporate slowly at room temperature over 48 hours.
- Validation Check (Structure): Select a transparent, block-like crystal and subject it to X-ray diffraction. The resulting anisotropic displacement parameters (ellipsoids) must show no severe disorder.

Protocol B: DFT Geometry Optimization (Computational)

Objective: Determine the gas-phase global minimum and frontier orbitals.

- Initial Modeling: Construct the 3D structure of **N-(4-methylphenyl)-3-phenylacrylamide** using GaussView or Avogadro. Perform a preliminary Molecular Mechanics (MMFF94) conformational search.
- DFT Setup: Import the lowest-energy conformer into Gaussian. Set the functional to B3LYP and the basis set to 6-311++G(d,p)[2].

- Solvent Modeling: Apply the Polarizable Continuum Model (PCM) using water or DMSO to mimic experimental assay conditions[8].
- Execution: Run a simultaneous Optimization and Frequency calculation (Opt Freq).
- Validation Check (Critical): Analyze the output file for imaginary frequencies. Zero imaginary frequencies mathematically validate that the structure is a true local minimum, not a transition state[8].
- Orbital Extraction: Generate the .chk file to visualize the HOMO/LUMO surfaces and map the MEP.



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Figure 2: Integrated experimental and computational workflow for N-(4-methylphenyl)cinnamamide.

Conclusion

The characterization of **N-(4-methylphenyl)-3-phenylacrylamide** demonstrates that computational and experimental methods are not competing alternatives, but complementary halves of a unified analytical framework. Experimental data provides the undeniable ground truth of physical reality, while computational simulations provide the sub-atomic "why" behind those phenomena. For drug development professionals, integrating DFT and MD simulations prior to extensive benchwork can drastically reduce attrition rates by predicting reactivity barriers and dynamic target engagement.

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